Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Overview
Description
Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the molecular formula C11H9F3N2O2 . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, such as Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate, can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis
The molecular structure of Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate can be analyzed using various techniques. The InChI code for this compound is 1S/C11H9F3N2O2/c1-2-18-10(17)8-6-16-4-3-7(11(12,13)14)5-9(16)15-8/h3-6H,2H2,1H3 .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have attracted significant interest due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . The reaction between 2-chloropyridines and 2H-azirines provides imidazo[1,2-a]pyridines .Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Novel Pyrido(1′,2′:1,2)imidazo[5,4‐d]‐1,2,3‐triazinones
- Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate was explored as a synthon for creating fused triazines with potential biological activity. The process involved treating ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate with ammonia or primary amines to generate substituted nitro carboxamidoimidazopyridines, leading to the development of novel pyridoimidazo triazinones (Zamora et al., 2004).
Regioselective C–H Trifluoromethylation of Imidazo[1,2-a]pyridines
- A transition-metal-free, visible-light-induced trifluoromethylation of imidazo[1,2-a]pyridines was performed under mild conditions. This method, using anthraquinone-2-carboxylic acid as a photo-organocatalyst and Langlois reagent as the trifluoromethylating agent, allowed for the direct regioselective functionalization of imidazo[1,2-a]pyridines, leading to various 3-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives (Zhou, Xu, & Zhang, 2019).
Biological and Catalytic Activities
Synthesis and Antimicrobial Activity of Imidazo-[1,2-a]pyridine-2- carboxylic Acid Derivatives
- Imidazo[1,2-a]pyridine-2-carboxylic acid, ethyl esters were synthesized and their derivatives were tested for antimicrobial activity, demonstrating the potential biological applications of these compounds (Turan-Zitouni, Blache, & Güven, 2001).
Evaluation of Catalytic Activity in Oxidation Reactions
- Ethyl 7-methylimidazolo[1,2-a] pyridine-2-carboxylate and other imidazolo[1,2-a]pyridine derivatives were synthesized and evaluated for their catalytic activities. They were found effective in catalyzing the oxidation of catechol to o-quinone, suggesting their utility in catalytic processes (Saddik et al., 2012).
Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives
- N-(2-Phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides with various amine moieties were synthesized and exhibited excellent in vitro activity against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains (Li et al., 2020).
properties
IUPAC Name |
ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2/c1-2-18-10(17)8-6-16-4-3-7(11(12,13)14)5-9(16)15-8/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIFAOLNQUIVLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC(=CC2=N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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